Product packaging for 1-Allyluracil(Cat. No.:CAS No. 25855-26-9)

1-Allyluracil

Cat. No.: B1346499
CAS No.: 25855-26-9
M. Wt: 152.15 g/mol
InChI Key: NDDLIGBQLZCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyluracil (CAS Registry Number: 25855-26-9) is a synthetic uracil derivative modified by the introduction of an allyl group at the N1 position . This structural modification creates a valuable compound for pharmaceutical and cancer research, particularly in the study of structure-activity relationships (SAR) of allyl derivatives . The allyl group, consisting of a methylene bridge attached to a vinyl group, is a key functional fragment found in numerous bioactive molecules from natural sources like garlic, and its incorporation into synthetic molecules is a strategy to improve anticancer activity . The molecular formula of this compound is C7H8N2O2, and it has a molecular weight of 152.15 g/mol . Its melting point is reported at 109 °C (when recrystallized from ethanol) . The parent compound, uracil, is one of the four fundamental nucleobases in RNA and is a common, naturally occurring pyrimidine derivative . Alkylation of uracil, leading to compounds like this compound, is a well-established synthetic procedure explored to develop new molecules with potential biological activity . Researchers utilize this compound to investigate the effects of allyl substitution on nucleobase function and interaction. It serves as a crucial building block in medicinal chemistry for developing novel therapeutic agents, especially in oncology, given that many natural and synthetic allylic derivatives have shown potent anticancer properties in vitro and in vivo against a multitude of human cancers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1346499 1-Allyluracil CAS No. 25855-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25855-26-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h2-3,5H,1,4H2,(H,8,10,11)

InChI Key

NDDLIGBQLZCCIZ-UHFFFAOYSA-N

SMILES

C=CCN1C=CC(=O)NC1=O

Canonical SMILES

C=CCN1C=CC(=O)NC1=O

Other CAS No.

25855-26-9

Origin of Product

United States

Synthetic Methodologies for 1 Allyluracil and Regioselective Functionalization

Direct Alkylation Strategies and Regioselectivity Control

Direct alkylation of the uracil (B121893) ring is a straightforward approach, but it is often hampered by a lack of regioselectivity.

N(1)-Alkylation via Direct Uracil Reactivity

The direct reaction of uracil with an allylating agent, such as allyl bromide, in the presence of a base can yield 1-allyluracil. tandfonline.com For instance, treating uracil with allyl bromide and potassium carbonate in a solvent like dimethylformamide (DMF) can produce the desired N(1)-allyl derivative. tandfonline.com One study reported obtaining this compound in a 47% yield through direct alkylation, with the N(1),N(3)-diallyl compound as a significant byproduct that could be removed by recrystallization. tandfonline.com Another approach involves the Michael-type addition of uracil to an appropriate acceptor, which has been shown to be a convenient method for N-alkylation. beilstein-journals.orgresearchgate.net

Challenges in N(1)/N(3) Regioselectivity and Byproduct Formation

A primary challenge in the direct alkylation of uracil is the formation of a mixture of products. The two nitrogen atoms in the uracil ring, N(1) and N(3), are both susceptible to electrophilic attack by the alkylating agent. researchgate.net This often leads to the formation of not only the desired N(1)-alkylated product but also the N(3)-isomer and the N(1),N(3)-dialkylated byproduct. tandfonline.com For example, the reaction of uracil with allyl bromide in a basic solution can result in a mixture of N(1)-monoallyl, N(3)-monoallyl, and diallyl derivatives, often in low yields. tandfonline.com The similar nucleophilicity of the two nitrogen atoms makes achieving high regioselectivity for N(1)-alkylation a significant synthetic hurdle.

Influence of Catalytic Systems on Alkylation Outcomes

The choice of catalyst and reaction conditions can significantly influence the regioselectivity of uracil alkylation. Phase-transfer catalysis has been employed to achieve regioselective N(1)-alkylation, particularly with bulky alkylating agents. tandfonline.com Palladium(0)-catalyzed allylation of thymine (B56734) (a related pyrimidine (B1678525) base) with allyl acetate (B1210297) has shown that the regioselectivity is dependent on both the solvent and the catalyst used, resulting in the formation of N(1)-allyl and N(1),N(3)-diallyl derivatives. tandfonline.com More recently, a copper-uracil catalytic system has been developed for the ring-opening allylation of cyclopropanols, highlighting the potential for metal-uracil complexes in catalytic processes. rsc.org The use of a heterogeneous catalyst, ammonium (B1175870) sulfate@hydro-thermal carbon (AS@HTC), has also been reported for the N1-alkylation of pyrimidines, offering an environmentally friendly option with good yields and selectivity. ias.ac.in

Protection-Deprotection Strategies for Selective N-Alkylation

To overcome the challenge of regioselectivity, protection-deprotection strategies are widely employed. These methods involve temporarily blocking one of the nitrogen atoms to direct the alkylation to the desired position.

Role of N(3)-Protected Uracil Derivatives in N(1)-Allylation

Protecting the N(3) position of the uracil ring is a common and effective strategy to ensure selective N(1)-allylation. tandfonline.com A variety of protecting groups have been utilized for this purpose.

One such protecting group is the benzoyl group . tandfonline.com By first preparing 3-benzoyluracil (B3050666), the N(3) position is blocked, allowing for the subsequent alkylation to occur selectively at the N(1) position. tandfonline.com The reaction of 3-benzoyluracil with an alkyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in DMF, yields the N(1)-allyl-3-benzoyluracil. tandfonline.com The benzoyl group can then be removed under appropriate conditions to afford the desired this compound. tandfonline.com

Another effective protecting group is the p-methoxybenzyl (PMB) group . oup.comnih.gov The PMB group can be selectively introduced at the N(3) position of uracil derivatives. oup.commdpi.com For example, 5-bromouridine (B41414) can be reacted with p-methoxybenzyl chloride in the presence of potassium carbonate in DMF to yield 3-p-methoxybenzyl-5-bromouridine. mdpi.com This N(3)-protected intermediate can then be subjected to N(1)-alkylation. The PMB group is advantageous because it can be removed under mild, non-basic conditions, such as treatment with aluminum chloride in anisole (B1667542) or with neat trifluoroacetic acid (TFA), which is crucial when the molecule contains base-labile functionalities. oup.comnih.gov

The development of a one-pot synthesis of N(1)-monosubstituted uracils has been achieved through the selective N(1)-deprotection of N(1),N(3)-dibenzoyluracils followed by N(1)-alkylation. researchgate.net This method involves the reaction of N(1),N(3)-dibenzoyluracils with potassium carbonate in anhydrous DMF, which selectively removes the N(1)-benzoyl group, followed by in-situ alkylation with agents like allyl bromide. researchgate.net

Table 1: N(1)-Alkylation of 3-Benzoyluracil This table is interactive and can be sorted by clicking on the column headers.

Alkylating Agent Reaction Time (days) Product Yield (%)
Allyl bromide 1 1-Allyl-3-benzoyluracil 79
Ethyl iodide 4 1-Ethyl-3-benzoyluracil 72
Cyclopentyl bromide 4 1-Cyclopentyl-3-benzoyluracil 65

Data sourced from a study on the N(1)-alkylation of 3-benzoyluracil. tandfonline.com

Silyl-Mediated Alkylation Approaches

Silylating agents are frequently used to activate the uracil ring and direct alkylation. The silylation of uracil, typically with agents like N,O-bis(trimethylsilyl)acetamide (BSA), generates a more reactive intermediate, 2,4-bis(trimethylsilyloxy)pyrimidine. mdpi.com This persilylated derivative can then be reacted with an alkylating agent.

In a sequential addition procedure, uracil is first treated with BSA in acetonitrile (B52724) to form the silylated intermediate. mdpi.com Subsequent addition of allyl bromide, often in the presence of sodium iodide and trimethylsilyl (B98337) chloride (TMSCl), leads to the formation of N-1-allyluracil. mdpi.com This method has been reported to produce this compound in a 79% yield. mdpi.com The use of silyl (B83357) protection is a key step in the Hilbert-Johnson reaction, a classical method for the synthesis of nucleosides. google.com Protection of the N(1) position of uracil with a 2-(trimethylsilyl)ethoxymethyl (SEM) group also allows for clean alkylation at the N(3) position. researchgate.net

Emergent Synthetic Pathways for this compound Derivatization

The derivatization of this compound is a key area of research for creating novel compounds with potential biological activity. Modern synthetic strategies are continuously being developed to achieve higher efficiency, selectivity, and better environmental profiles. Among these, hypervalent iodine-catalyzed reactions and microwave-assisted solvent-free methods have emerged as powerful tools for the functionalization of the this compound scaffold.

Hypervalent Iodine-Catalyzed Oxidative Coupling

Hypervalent iodine reagents have gained prominence in organic synthesis as effective oxidants for a wide range of transformations, including the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net These reagents are appreciated for being non-toxic, easy to handle, and readily available. mdpi.com In the context of uracil derivatives, hypervalent iodine(III) compounds, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), are used to facilitate oxidative coupling reactions. thieme-connect.com

The strategy often involves the reaction of a persilylated uracil with an appropriate coupling partner, such as an allylsilane or an enol ether, in the presence of the hypervalent iodine reagent and a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.combeilstein-journals.org For instance, the reaction between persilylated uracil and 3,4-dihydro-2H-pyran, mediated by PhI(OAc)₂, can yield a dihydropyranyluracil derivative. thieme-connect.com

A proposed mechanism for the oxidative coupling of silylated uracil with 3,4-dihydro-2H-pyran (DHP) suggests that DHP first reacts with PhI(OAc)₂ with the assistance of TMSOTf. beilstein-journals.org This is followed by a nucleophilic attack from the silylated uracil on the activated intermediate. beilstein-journals.org To improve reaction yields, which can be modest in some cases, co-catalysts may be employed. The addition of diphenyl diselenide ((PhSe)₂) as a co-catalyst has been shown to stereoselectively produce a 2,3-anti-derivative of 1-(3-phenylselanyltetrahydropyran-2-yl)uracil in good yield. thieme-connect.com

This method represents a novel route for creating N¹-substituted uracil derivatives, expanding the toolkit for modifying the this compound structure and generating libraries of related compounds for further investigation. researchgate.netthieme-connect.com

Table 1: Hypervalent Iodine-Mediated Oxidative Coupling of Uracil Derivatives

Uracil DerivativeCoupling PartnerReagentsProductYieldReference
Persilylated Uracil3,4-Dihydro-2H-pyran (DHP)PhI(OAc)₂, TMSOTfDihydropyranyluracil derivativeLow thieme-connect.com
Persilylated Uracil3,4-Dihydro-2H-pyran (DHP)PhI(OAc)₂, (PhSe)₂, TMSOTf (cat.)2,3-anti-1-(3-phenylselanyltetrahydropyran-2-yl)uracilGood thieme-connect.com
Silylated UracilCyclopentenylsilanePhI(OAc)₂, TMSOTfN¹-cyclopentenyluracil65% beilstein-journals.org

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. scholarsresearchlibrary.comoatext.com When combined with solvent-free conditions, the environmental benefits are even more significant, eliminating the need for potentially hazardous organic solvents. scholarsresearchlibrary.comacademie-sciences.fr

This methodology has been successfully applied to the derivatization of this compound. A key application is in the synthesis of azanucleosides, where this compound serves as a starting template. mdpi.com For example, new azanucleosides can be obtained through the nucleophilic oxirane ring-opening of 1-allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione. In one approach, this epoxide intermediate is reacted with (S)-prolinol. The key step, the epoxide ring-opening, is carried out under microwave irradiation in solvent-free conditions, catalyzed by sulphated zirconia. mdpi.com This process is highly regioselective and proceeds with good yields in a significantly shorter reaction time compared to conventional heating methods. mdpi.com

The preparation of the precursor, this compound itself, can also be achieved through methods that are amenable to these greener conditions. While traditional syntheses often involve solvents, the derivatization steps highlight the advantages of MAOS. mdpi.com The oxidation of the allyl group in this compound to form 1-(2,3-dihydroxypropyl)uracil is another transformation that can be explored under these conditions, providing an entry into aliphatic nucleoside analogs. srce.hr The use of microwave irradiation accelerates reactions that might otherwise require long hours or days of stirring at room temperature or reflux. mdpi.comias.ac.in

Table 2: Microwave-Assisted Derivatization of this compound

Starting MaterialReagent(s)ConditionsProductYieldReference
1-allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione(S)-prolinol, Sulphated ZirconiaMicrowave, Solvent-free1-Allyl-3-(2-hydroxy-3-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dioneGood mdpi.com
This compoundEpibromohydrin, t-BuOKDMF, 0 °C to rt, 24h1-allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione- mdpi.com

Chemical Transformations and Reaction Mechanisms of 1 Allyluracil

Electrophilic and Nucleophilic Reactivity at the Allyl Moiety

The allyl group of 1-allyluracil provides a reactive site for various transformations, including oxidations and epoxidations, leading to the formation of functionalized derivatives.

Oxidative Dihydroxylation Reactions (e.g., Silver Acetate-Iodine Method)

The oxidation of this compound can be achieved using the silver acetate-iodine method, also known as the Woodward cis-hydroxylation, to produce 1-(2,3-dihydroxypropyl)uracil. srce.hrwikipedia.org This reaction proceeds through a proposed mechanism involving the formation of an iodonium (B1229267) ion, which is then opened by acetate (B1210297) to form an iodo-acetate intermediate. wikipedia.org Subsequent intramolecular displacement of iodine leads to an oxonium ion, which upon hydrolysis, yields the diol. wikipedia.org The reaction between an alkene, iodine, and silver acetate in the presence of water leads to the formation of syn-diols. byjus.com

The process involves the following key steps:

Formation of Iodonium Ion: Iodine reacts with the alkene of the allyl group, facilitated by silver acetate, to form a cyclic iodonium ion. wikipedia.orgbyjus.com

Nucleophilic Attack by Acetate: An acetate ion attacks the iodonium ion in an SN2 manner, leading to the formation of a five-membered ring compound. byjus.com

Hydrolysis: The intermediate ester undergoes hydrolysis to yield the desired diol. byjus.com

This method has been successfully applied to synthesize 1-(2,3-dihydroxypropyl)uracil from this compound. srce.hr

Table 1: Oxidative Dihydroxylation of this compound
ReactantReagentsProductReference
This compoundSilver Acetate, Iodine, Water1-(2,3-dihydroxypropyl)uracil srce.hr

Epoxidation and Subsequent Ring-Opening Chemistry

The double bond of the allyl group in this compound can be converted to an epoxide, a versatile intermediate for further functionalization. The epoxidation of this compound can be achieved using various epoxidizing agents. This epoxide can then undergo ring-opening reactions with a variety of nucleophiles. mdpi.comnih.gov

The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. libretexts.org

Acid-catalyzed ring-opening: Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack on the more substituted carbon. libretexts.orglibretexts.org

Base-catalyzed ring-opening: In the presence of a strong base, the nucleophile attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. libretexts.orglibretexts.org The inherent ring strain of the epoxide facilitates this reaction. libretexts.org

For instance, new azanucleosides have been synthesized through the nucleophilic ring-opening of 1-allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of 1-allyuracil, using (S)-prolinol as the nucleophile, catalyzed by sulphated zirconia. mdpi.comnih.gov This reaction was performed under microwave irradiation and solvent-free conditions. mdpi.comnih.gov

Table 2: Epoxidation and Ring-Opening of this compound Derivatives
ReactantReactionReagents/CatalystProductReference
1-allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dioneNucleophilic Ring-Opening(S)-prolinol, Sulphated ZirconiaAzanucleoside mdpi.comnih.gov

Functional Group Interconversions on the Uracil (B121893) Scaffold

The uracil ring of this compound can be modified at various positions to create a diverse range of derivatives.

Derivatization at the N(3) Position

The N(3) position of the uracil ring can be alkylated after protecting the N(1) position. researchgate.net For example, protecting the N(1) position of uracil and its analogs with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for the clean alkylation at the N(3) position. researchgate.net This method provides a route to synthesize N(1),N(3)-disubstituted uracil derivatives.

Exploration of Pyrimidine (B1678525) Ring Substitutions (e.g., C5, C6)

The C5 and C6 positions of the pyrimidine ring are also amenable to substitution, leading to a variety of functionalized uracil derivatives. conicet.gov.ar Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution typically occurs at the C5 position. wikipedia.org A variety of substituted pyrimidines have been synthesized through reactions such as nitration, halogenation, and formylation. wikipedia.org Nucleophilic substitution is favored at the C2, C4, and C6 positions. wikipedia.org

Pericyclic and Cycloaddition Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwomengovtcollegevisakha.ac.in These reactions are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduwomengovtcollegevisakha.ac.in

Structural Diversity and Analog Development Based on 1 Allyluracil

Synthesis of Aliphatic Nucleoside Analogues

Aliphatic nucleoside analogues, which feature an open-chain structure in place of the traditional furanose ring, represent a significant area of research. The synthesis of these compounds from 1-allyluracil often involves the chemical transformation of the allyl group into various acyclic moieties.

Glycol-Derived Structures (e.g., 1-(2,3-Dihydroxypropyl)uracil)

A key glycol-derived analogue of this compound is 1-(2,3-dihydroxypropyl)uracil. The synthesis of this compound can be achieved through the oxidation of the allyl group in this compound. One established method involves the use of silver acetate (B1210297) and iodine to facilitate this transformation. srce.hr Another approach to obtaining 1-(2,3-dihydroxypropyl)uracil is through the condensation of a protected uracil (B121893) with glycidol. srce.hr The resulting diol structure mimics the hydroxyl groups of a natural sugar moiety, making it a subject of interest for further chemical exploration. srce.hrnih.gov

The synthesis of related structures, such as (S)-1-(2',3'-dihydroxypropyl)-2-alkylthiouracils, has also been reported. This involves the nucleoside coupling of 2-alkylthiouracils with a suitable chiral synthon, followed by deprotection to yield the final dihydroxypropyl derivatives. nih.gov

Azanucleoside Architectures

Azanucleosides are analogues in which a nitrogen atom replaces the oxygen atom in the ribofuranosyl moiety. nih.govmdpi.com This modification is of interest as it can inhibit the enzymatic hydrolysis of the glycosidic bond. nih.govmdpi.com The synthesis of azanucleoside analogues derived from this compound has been explored. nih.govmdpi.com

One synthetic route begins with the transformation of uracil into N-1-allyluracil. nih.gov This intermediate can then be further functionalized. For instance, new azanucleosides have been created through the nucleophilic oxirane ring-opening reaction of 1-allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione with (S)-prolinol, catalyzed by sulphated zirconia under microwave and solvent-free conditions. nih.govmdpi.com This approach allows for the introduction of a pyrrolidine (B122466) ring and a hydroxymethyl group, generating a novel class of nucleoside analogues. nih.govmdpi.com

Exploration of N-Allylated Pyrimidine (B1678525) Derivatives

The N-allyl group of this compound provides a reactive handle for various chemical modifications, allowing for the exploration of a wide range of pyrimidine derivatives. These modifications can involve alterations to the allyl side chain itself or changes to the substituents on the pyrimidine ring.

Modification of the Allyl Side Chain

The allyl side chain of this compound is amenable to various chemical transformations. For example, hydrosilylation has been used to introduce silicon-containing moieties, leading to the synthesis of silicon analogues of acyclonucleosides. acs.org Additionally, the double bond of the allyl group can be a site for other addition reactions or rearrangements, offering a pathway to a diverse set of derivatives. beilstein-journals.org

Variations in the Pyrimidine Core Substituents (e.g., 5-fluorouracil (B62378), thymine (B56734) analogs)

In addition to modifying the allyl side chain, altering the substituents on the pyrimidine core of this compound leads to a diverse range of analogues. The synthesis of N-allylated derivatives of other pyrimidines, such as 5-fluorouracil and thymine, has been a focus of research. nih.govmdpi.com

For instance, N-1-allylthymine can be synthesized through a sequential procedure involving the silylation of thymine followed by alkylation with allyl bromide. nih.gov This N-allylated thymine derivative can then be used as a precursor for further modifications, such as the synthesis of azanucleosides. nih.gov

Similarly, derivatives of 5-fluorouracil, a clinically important antimetabolite, have been synthesized. mdpi.comnih.govderpharmachemica.com These efforts often aim to create prodrugs or analogues with modified properties. The synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives, for example, involves the trimethylsilylation of 5-fluorouracil followed by acylation. nih.gov

PrecursorReagents/ConditionsProductReference
Uracil1. N,O-bis(trimethylsilyl) acetamide (B32628) (BSA) 2. Allyl bromide, NaI, TMSClN-1-allyluracil nih.gov
Thymine1. N,O-bis(trimethylsilyl) acetamide (BSA) 2. Allyl bromide, NaI, TMSClN-1-allylthymine nih.gov
5-Fluorouracil1. Hexamethyldisilazane 2. AcylationN1-(aryl)alkyloxyacyl-5-fluorouracil derivatives nih.gov
This compoundSilver acetate-iodine1-(2,3-dihydroxypropyl)uracil srce.hr
1-Allyl-3-(oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione(S)-prolinol, Sulphated zirconia, MicrowaveAzanucleoside analogue nih.govmdpi.com

Designed Libraries of Uracil-Based Compounds

The development of libraries of uracil-based compounds is a strategic approach to discovering new molecules with specific properties. These libraries often feature systematic variations in the structure of the uracil core and its substituents. mdpi.comresearchgate.net

Research in this area includes the synthesis of series of novel 5-fluorouracil derivatives. mdpi.com For example, one study describes the synthesis of six new 5-fluorouracil derivatives and their characterization. mdpi.com The design of such libraries often involves creating a diverse set of compounds to explore structure-activity relationships.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Allyluracil Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-allyluracil. libretexts.orgchemistrystudent.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. libretexts.org

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons of the uracil (B121893) ring and the allyl substituent. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton. chemistrystudent.com

The ¹H NMR spectrum typically shows a doublet for the H-6 proton of the uracil ring, a result of coupling with the H-5 proton. The allyl group protons present a more complex pattern. The H-1' protons, being adjacent to the nitrogen atom, appear as a doublet. The H-2' proton, which is coupled to both the H-1' and H-3' protons, is observed as a multiplet. The terminal vinylic protons (H-3') also appear as a multiplet.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-6 (Uracil) ~7.5 - 7.7 Doublet
H-5 (Uracil) ~5.6 - 5.8 Doublet
H-1' (Allyl) ~4.2 - 4.4 Doublet
H-2' (Allyl) ~5.7 - 5.9 Multiplet
H-3' (Allyl) ~5.1 - 5.3 Multiplet

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency used. ucl.ac.uk

The integration of the peak areas in the ¹H NMR spectrum confirms the relative number of protons in each unique environment, consistent with the structure of this compound. savemyexams.com Spin-spin splitting patterns, governed by the n+1 rule, provide information about the number of neighboring protons, further confirming the connectivity of the atoms. chemistrystudent.comsavemyexams.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. compoundchem.com In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. mnstate.edu

The carbonyl carbons (C-2 and C-4) of the uracil ring are characteristically found at the downfield end of the spectrum due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The olefinic carbons of the uracil ring (C-5 and C-6) and the allyl group (C-2' and C-3') appear in the intermediate region of the spectrum. The aliphatic carbon of the allyl group (C-1') is observed at a more upfield position.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (Uracil) ~151
C-4 (Uracil) ~163
C-5 (Uracil) ~102
C-6 (Uracil) ~141
C-1' (Allyl) ~48
C-2' (Allyl) ~132

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions. ucl.ac.uk

Proton NMR Spectral Analysis

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is typically dominated by strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the uracil ring, usually observed in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the uracil ring gives rise to a broad absorption band around 3200-3400 cm⁻¹. The C=C stretching vibrations of the uracil ring and the allyl group appear in the 1600-1680 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the allyl group are typically observed around 2850-3100 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. savemyexams.com

Table 3: Key Infrared Absorption Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C-H Stretch (Allyl) 2850 - 3100
C=O Stretch (Uracil) 1650 - 1750

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For a pure sample of this compound, mass spectrometry provides crucial information about its molecular weight and fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. savemyexams.com The analysis of this fragmentation pattern can provide valuable structural information. libretexts.org Common fragmentation pathways for this compound may include the loss of the allyl group, or cleavage of the uracil ring.

Ultraviolet-Visible Spectroscopy for Chromophoric Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The uracil ring in this compound contains conjugated double bonds, which act as a chromophore, absorbing UV light in a characteristic manner. libretexts.org

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or water, will show one or more absorption maxima (λ_max). The position and intensity of these peaks are related to the specific electronic structure of the molecule. This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. dergipark.org.tr The chromophoric system of the uracil moiety is the primary contributor to the UV absorption. libretexts.org

Biological and Biochemical Research Implications of 1 Allyluracil Derivatives

Foundation for Nucleoside Analog Synthesis

The synthesis of nucleoside analogs, which are structurally similar to natural nucleosides, is a cornerstone of antiviral and anticancer drug discovery. nih.govfrontiersin.org 1-Allyluracil has emerged as a valuable precursor in this field, enabling the creation of novel therapeutic agents and diverse molecular structures for research purposes.

Building Blocks for Agents of Therapeutic Interest

Derivatives of this compound are instrumental as building blocks in the synthesis of nucleoside analogs with potential therapeutic applications. researchgate.net The uracil (B121893) moiety is a recognized pharmacophore, and modifications at various positions of the pyrimidine (B1678525) ring, including the N1 position occupied by the allyl group, can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. researchgate.net Researchers have successfully synthesized numerous uracil derivatives with the aim of developing agents that can inhibit viral replication or interfere with cancer cell proliferation. researchgate.netontosight.ai

The general strategy involves the chemical modification of the uracil base, which can then be coupled with a sugar moiety to form a nucleoside analog. beilstein-journals.org These synthetic nucleosides are designed to mimic natural nucleosides and can act as inhibitors of key cellular enzymes, such as viral polymerases, thereby disrupting viral replication. biorxiv.orgtaylorandfrancis.com The development of such agents is crucial in the ongoing effort to combat viral diseases like HIV, hepatitis, and herpes simplex virus. researchgate.netbiorxiv.org

Development of Diverse Nucleoside Scaffolds

The versatility of this compound extends to its use in creating a diverse range of nucleoside scaffolds. The allyl group can be chemically manipulated to introduce a variety of functional groups, leading to the synthesis of novel molecular architectures. acs.org This flexibility allows for the exploration of new chemical space and the development of compounds with unique biological activities. nih.gov

One approach involves the modification of the uracil ring itself, followed by the attachment of a sugar-like component. This can result in the formation of carbocyclic nucleoside analogs, where the oxygen atom of the ribose ring is replaced by a methylene (B1212753) group, or other modified nucleosides with altered sugar moieties. biorxiv.orgmdpi.com These structural modifications can confer desirable properties such as increased metabolic stability and improved cellular uptake. wgtn.ac.nz The ability to generate a wide variety of nucleoside scaffolds from a common starting material like this compound is a significant advantage in the search for new and effective therapeutic agents. nih.gov

Contribution to RNA-Based Therapeutic Research

The field of RNA-based therapeutics, including antisense oligonucleotides and RNA interference (RNAi), has gained significant momentum in recent years. This compound and its derivatives have found applications in this area, particularly in the synthesis of modified oligonucleotides and in the investigation of RNAi pathways.

Modified Monomers in Oligonucleotide Synthesis

Oligonucleotides, short single or double-stranded nucleic acid polymers, are central to RNA-based therapies. To enhance their therapeutic potential, chemical modifications are often introduced into the oligonucleotide structure. nih.gov These modifications can improve properties such as nuclease resistance, binding affinity, and cellular uptake.

This compound can be used to prepare modified nucleoside phosphoramidites, which are the building blocks for automated solid-phase oligonucleotide synthesis. biotage.comglenresearch.com The allyl group can serve as a protecting group or as a point of attachment for other functionalities. The incorporation of these modified monomers into an oligonucleotide sequence can lead to the production of therapeutic oligonucleotides with improved characteristics. nih.govnih.gov For instance, phosphorothioate (B77711) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are a common modification that enhances nuclease resistance. nih.gov

Relevance in RNAi Pathway Investigations

RNA interference (RNAi) is a natural cellular process that regulates gene expression. savemyexams.com It involves small interfering RNAs (siRNAs) that guide the degradation of specific messenger RNA (mRNA) molecules, thereby silencing gene expression. nih.govfrontiersin.org RNAi has emerged as a powerful research tool and a promising therapeutic modality. frontiersin.orgresearchgate.net

Uracil Derivatives as Probes for Biochemical Pathways

Uracil and its derivatives, including those synthesized from this compound, can be developed into molecular probes to study various biochemical pathways. ontosight.ai By attaching reporter groups such as fluorescent tags or biotin (B1667282) to the uracil ring, researchers can create molecules that can be used to visualize and track biological processes in real-time.

These probes can be designed to interact with specific enzymes or nucleic acid structures, providing insights into their function and localization within the cell. ontosight.ai For example, a fluorescently labeled uracil derivative could be used to monitor the activity of an enzyme involved in nucleotide metabolism or to study the dynamics of RNA synthesis and processing. The ability to create a diverse range of such probes from a versatile starting material like this compound makes it a valuable tool for biochemical research. ontosight.ai

Role in Enzyme Inhibition Studies (e.g., Non-nucleoside Inhibitors of HIV Reverse Transcriptase)

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govmdpi.comnih.govmdpi.complos.org HIV-1 RT is a crucial enzyme for the replication of the virus, responsible for converting the single-stranded viral RNA into double-stranded DNA. mdpi.commdpi.complos.org NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site. nih.govplos.org This binding induces conformational changes that inhibit the enzyme's polymerase activity. nih.gov

The study of enzyme inhibitors is critical in various fields, including understanding metabolic regulation, identifying drug targets, and elucidating the mechanisms of drug action and resistance. fiveable.me In the context of HIV, the emergence of drug-resistant strains necessitates the development of new and more potent inhibitors. mdpi.com

Research into NNRTI development has shown that structural modifications to parent compounds can significantly impact their inhibitory activity and resistance profile. For instance, certain diarylpyrimidine (DAPY) and diarylaniline (DAAN) derivatives, which are structurally related to approved NNRTIs, have demonstrated potent activity against both wild-type and mutant HIV-1 strains. mdpi.com The combination of novel NNRTIs with existing drugs like azidothymidine (AZT) has shown strong synergistic effects against multi-drug-resistant HIV-1 strains. mdpi.com

The effectiveness of NNRTIs is often evaluated by their 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values. The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, while the EC₅₀ is the concentration required to produce a 50% reduction in viral replication in cell culture.

Below is an interactive data table summarizing the inhibitory activity of selected NNRTIs.

Table 1: Inhibitory Activity of Selected Non-Nucleoside Reverse Transcriptase Inhibitors

Compound Target IC₅₀ (μM) EC₅₀ (μM) Notes
Nevirapine Wild-type HIV-1 RT 0.084 nih.gov 0.040 nih.gov One of the first-generation NNRTIs.
Efavirenz Wild-type HIV-1 RT - - A potent NNRTI that can also inhibit late stages of HIV-1 replication. plos.org
Etravirine (a DAPY derivative) Wild-type HIV-1 RT 0.011 mdpi.com - A second-generation NNRTI with a better resistance profile.
Boronate-containing derivative 4a Wild-type HIV-1 RT 0.047 mdpi.com 0.005 (against wild-type HIV-1) mdpi.com Showed high binding affinity and potent antiviral activity. mdpi.com
DAAN-14h - - - A novel diarylaniline NNRTI that shows synergy with AZT. mdpi.com

Applications in Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental process in many biological systems. nih.gov These interactions govern the function of systems that identify or separate target molecules from complex solutions. nih.gov The study of molecular recognition is crucial for applications such as biosensing, drug delivery, and biomolecule purification. nih.gov

This compound and its derivatives can be utilized in the field of molecular recognition. For example, they can be incorporated into synthetic receptors, such as molecularly imprinted polymers (MIPs). nih.gov Molecular imprinting involves creating polymer matrices with recognition sites that are complementary in shape, size, and functionality to a template molecule. nih.gov

The process of molecular imprinting typically involves:

Self-assembly: A template molecule (in this case, a derivative of this compound or a target molecule it can bind to) is mixed with functional monomers and cross-linkers.

Polymerization: The mixture is polymerized, forming a rigid or semi-rigid polymer network around the template.

Template Removal: The template molecule is extracted, leaving behind a cavity that is specific for the template.

These imprinted polymers can then be used for the selective recognition and binding of the target molecule. The specificity of the interaction is determined by the uniqueness of the binding site, while the affinity is governed by the thermodynamic properties of the binding event. nih.gov

The binding affinity in molecular recognition is often characterized by the dissociation constant (Kd), which represents the concentration of the analyte at which half of the recognition sites are occupied. mdpi.com A lower Kd value indicates a higher binding affinity.

Table 2: Key Concepts in Molecular Recognition

Term Definition Relevance to this compound Studies
Ligand A molecule that binds to a larger molecule. This compound derivatives can act as ligands for biological macromolecules or as templates in the creation of synthetic receptors.
Receptor A molecule that specifically binds a ligand. Synthetic receptors can be designed to recognize and bind this compound or its derivatives.
Dissociation Constant (Kd) A measure of the affinity between a ligand and a receptor. mdpi.com Quantifies the binding strength of this compound derivatives to their target receptors.
Molecularly Imprinted Polymers (MIPs) Synthetic polymers with recognition sites for a specific molecule. nih.gov This compound can be used as a template to create MIPs for selective recognition applications.

| Non-covalent Interactions | Forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces that mediate molecular recognition. | These forces would govern the binding of this compound derivatives to their target sites. |

The ability to synthesize polymers with specific recognition properties for compounds like this compound opens up possibilities for developing new analytical tools, sensors, and separation methods.

Q & A

Q. What steps ensure reproducibility of this compound’s pharmacokinetic studies across different research groups?

  • Methodological Answer : Publish detailed protocols for in vivo/in vitro assays (e.g., dosing intervals, biofluid collection times). Share raw datasets (plasma concentration vs. time curves) as supplementary materials. Use inter-laboratory round-robin trials to harmonize analytical techniques (e.g., LC-MS/MS calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.